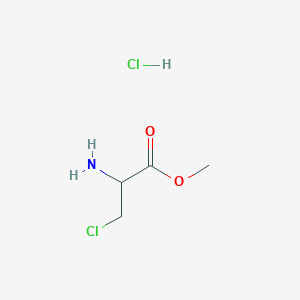

Methyl 2-amino-3-chloropropanoate hydrochloride

概述

描述

Thielavin B is a fungal metabolite that belongs to the class of compounds known as depsides. It is closely related to thielavin A and has been reported to have a slightly different biochemical profile. Thielavin B is a potent inhibitor of phospholipase C and has shown various biological activities, including antifouling properties .

准备方法

蒂埃拉芬B通常从真菌来源中提取。制备过程包括特定真菌菌株(例如毛霉属物种)的发酵。 或毛霉属毛壳 . 发酵过程之后是提取和纯化步骤,以分离蒂埃拉芬B。 该化合物可以使用高效液相色谱(HPLC)等技术进一步纯化,以达到高纯度水平 .

化学反应分析

蒂埃拉芬B会发生各种化学反应,包括氧化和酯化。 它含有O-取代的水杨酸,这使其能够参与这些反应 . 这些反应中常用的试剂包括氧化剂和酯化催化剂。 从这些反应中形成的主要产物包括蒂埃拉芬B的各种衍生物,这些衍生物可用于进一步的生物学研究 .

科学研究应用

Synthesis of Antibiotics

Methyl 2-amino-3-chloropropanoate hydrochloride is primarily utilized in the synthesis of D-cycloserine, an antibiotic effective against drug-resistant tuberculosis. The compound acts as a precursor that undergoes further chemical transformations to yield D-cycloserine, which has a unique mechanism of action by inhibiting bacterial cell wall synthesis .

Regulatory Role in Central Nervous System

Research indicates that D-cycloserine, derived from this compound, functions as a modulator of the NMDA receptor. This receptor is crucial for synaptic plasticity and memory function, suggesting potential applications in treating psychiatric disorders such as anxiety and schizophrenia . The compound's ability to enhance cognitive functions presents a promising area for further research.

Environmental Considerations in Synthesis

Recent studies emphasize the environmentally friendly synthesis methods for this compound. These methods involve less hazardous reagents and generate fewer by-products, aligning with green chemistry principles. For instance, the use of thionyl chloride and dichloroethane in controlled conditions has shown to produce high yields while minimizing environmental impact .

Case Study 1: Synthesis Methodology

A notable synthetic route involves dissolving D-serine in methanol followed by methyl esterification using thionyl chloride. This method has been reported to yield high purity products with minimal side reactions, making it efficient for large-scale production .

Case Study 2: Therapeutic Applications

Clinical studies have explored the use of D-cycloserine in treating social anxiety disorder and post-traumatic stress disorder (PTSD). These studies suggest that the compound may enhance the efficacy of exposure therapy by facilitating fear extinction processes .

Data Tables

| Condition | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Tuberculosis | Cell wall synthesis inhibition | Effective against drug-resistant strains |

| Anxiety Disorders | NMDA receptor modulation | Enhances exposure therapy outcomes |

作用机制

蒂埃拉芬B的作用机制包括抑制磷脂酶C。 这种酶在磷脂水解中起着至关重要的作用,导致参与细胞信号传导的第二信使的产生 . 通过抑制磷脂酶C,蒂埃拉芬B可以调节各种细胞过程,包括炎症和细胞增殖 . 该机制中涉及的分子靶标和通路仍在研究中,但蒂埃拉芬B抑制磷脂酶C的能力是其生物活性的关键方面 .

与相似化合物的比较

蒂埃拉芬B与蒂埃拉芬A密切相关,两种化合物都是真菌地衣素。 两者之间的主要区别在于它们的生化特征和具体的生物活性 . 蒂埃拉芬A已被研究作为前列腺素合酶抑制剂,而蒂埃拉芬B以其磷脂酶C抑制活性而闻名 . 其他类似化合物包括蒂埃拉芬W-Z,它们已从海洋来源的真菌菌株中分离出来,并具有防污特性 .

相似化合物的比较

Thielavin B is closely related to thielavin A, with both compounds being fungal depsides. The primary difference between the two is their biochemical profiles and specific biological activities . Thielavin A has been studied as a prostaglandin synthase inhibitor, while thielavin B is known for its phospholipase C inhibitory activity . Other similar compounds include thielavins W–Z, which have been isolated from marine-derived fungal strains and exhibit antifouling properties .

生物活性

Methyl 2-amino-3-chloropropanoate hydrochloride, often referred to as (S)-Methyl 2-amino-3-chloropropanoate hydrochloride, is a chiral compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₄H₉ClN₁O₂

- Molecular Weight : 174.03 g/mol

- CAS Number : 33646-31-0

- IUPAC Name : this compound

This compound is characterized by the presence of an amino group, a chlorinated carbon, and a methyl ester, making it a versatile building block in organic synthesis and pharmaceutical development.

Antimicrobial Properties

Research indicates that (S)-Methyl 2-amino-3-chloropropanoate hydrochloride exhibits significant antimicrobial activity. Notably, it has shown effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound's mechanism appears to involve interaction with d-serine, which is crucial for the bacteria's cell wall synthesis.

| Bacterial Strain | Activity Observed | Mechanism |

|---|---|---|

| Mycobacterium tuberculosis | Inhibition of growth | Interaction with d-serine in cell wall synthesis |

| Various Gram-positive bacteria | Antimicrobial effects | Potential disruption of cell membrane integrity |

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, potentially linked to its structural similarity to neurotransmitters. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Antioxidant Activity

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride may also exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.

The biological activities of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, influencing their activity and potentially leading to therapeutic effects.

- Receptor Binding : It may bind to specific receptors involved in neurotransmission and cellular signaling pathways.

- Cellular Uptake : The structural features facilitate its uptake into cells, where it can exert its biological effects.

Case Studies

-

Tuberculosis Treatment Exploration :

A study explored the efficacy of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride against Mycobacterium tuberculosis. Results indicated a promising inhibitory effect, suggesting further investigation into its potential as an anti-tubercular agent is warranted. -

Neuroprotection in Animal Models :

In vivo studies on animal models demonstrated that administration of the compound resulted in reduced neuronal loss following induced oxidative stress, highlighting its potential for treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The unique structure of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride differentiates it from similar compounds. Below is a comparative table showcasing related compounds and their properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| L-Alanine | Simple amino acid | Non-chiral; essential for protein synthesis |

| (S)-Methyl 2-amino-3-fluoropropanoate | Contains fluorine instead of chlorine | Potentially different biological activity |

| (S)-Methyl 2-amino-3-bromopropanoate | Contains bromine instead of chlorine | May exhibit different reactivity patterns |

属性

IUPAC Name |

methyl 2-amino-3-chloropropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPBCSXDEXRDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33646-31-0, 17136-54-8, 38524-37-7, 112346-82-4 | |

| Record name | 33646-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC117383 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC77696 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-D-alanine methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2-amino-3-chloropropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthetic method described in the research paper?

A1: The research paper details a novel synthetic method for producing (R)-methyl 2-amino-3-chloropropanoate hydrochloride []. The significance lies in its improved efficiency and reduced environmental impact compared to potential previous methods. The method boasts a high yield, minimizes side product formation, and allows for the recycling of the reaction's mother liquor, contributing to a more cost-effective production process []. Furthermore, the method addresses environmental concerns by detailing how the tail gas produced can be treated with a strong alkaline solution, resulting in a reusable salt []. This emphasis on sustainability makes the method particularly attractive for industrial applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。